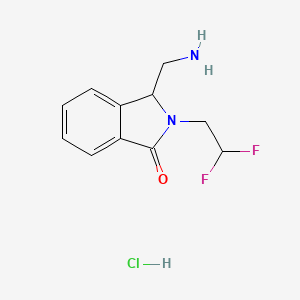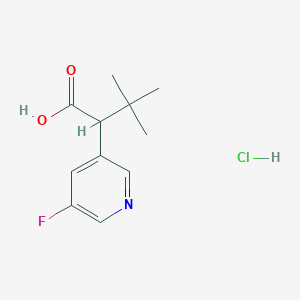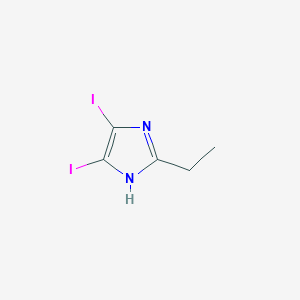![molecular formula C9H18ClNO B13511201 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride is a synthetic compound that belongs to the family of spiro compounds. This compound has a unique structure that consists of a spirocyclic system containing an oxa and an azaspiro moiety. The chemical formula for this compound is C₉H₁₈ClNO
Métodos De Preparación
The synthesis of 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride is a multistep process that includes several reactions. The synthesis process involves the condensation of cyclohexanone with butylamine to produce 4-cyclohexylbutanone. Then, the 4-cyclohexylbutanone undergoes cyclization and reduction reactions to obtain the desired compound. The characterization of 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride is mainly done through various spectroscopic techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.
Análisis De Reacciones Químicas
6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride undergoes several chemical reactions such as oxidation, reduction, and alkylation reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the spirocyclic system or the functional groups attached to it.
Aplicaciones Científicas De Investigación
. The compound can be used as a lead compound in the development of new anticonvulsant and neuroprotective drugs. Additionally, it has applications in the study of spirocyclic compounds and their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. While the exact molecular targets and pathways are not fully elucidated, it is believed that the compound exerts its effects through modulation of neurotransmitter systems and ion channels in the brain. This modulation can lead to anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Comparación Con Compuestos Similares
6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride is unique due to its spirocyclic structure containing both an oxa and an azaspiro moiety. Similar compounds include 6-methyl-5-oxa-8-azaspiro[3.5]nonane and other spirocyclic compounds with different substituents on the spirocyclic system .
Propiedades
Fórmula molecular |
C9H18ClNO |
|---|---|
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)6-10-7-9(11-8)4-3-5-9;/h10H,3-7H2,1-2H3;1H |
Clave InChI |
AHWGCXXCJDASRX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC2(O1)CCC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid](/img/structure/B13511125.png)



![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)

![2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13511159.png)


